molecular formula C20H21ClN6O4 B2685807 ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 852440-67-6

ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2685807
CAS No.: 852440-67-6
M. Wt: 444.88
InChI Key: FEABKGRRVZCDLV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core, a 4-chlorophenyl substituent, and an acetylpiperazine ethyl carboxylate side chain. The pyrazolo[3,4-d]pyrimidinone moiety is a purine analogue, a structural motif associated with diverse pharmacological activities, including antitumor and antiproliferative properties . The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the piperazine-carboxylate moiety contributes to solubility and pharmacokinetic profiles. This compound’s synthesis likely involves coupling reactions between arylpiperazine derivatives and pyrazolo-pyrimidinone intermediates, as seen in analogous syntheses .

Properties

IUPAC Name

ethyl 4-[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O4/c1-2-31-20(30)25-9-7-24(8-10-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEABKGRRVZCDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate (CAS Number: 852440-67-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN6O4C_{20}H_{21}ClN_{6}O_{4}, with a molecular weight of approximately 444.88 g/mol. The structure features a piperazine ring, a pyrazolo[3,4-d]pyrimidine core, and a chlorophenyl substituent, which may influence its biological properties.

Property Value
Molecular FormulaC20H21ClN6O4
Molecular Weight444.88 g/mol
CAS Number852440-67-6
PurityTypically 95%

The biological activity of this compound is thought to be linked to its structural components:

  • Piperazine Moiety : Piperazines are known for their diverse biological activities, including acting as neurotransmitter modulators and exhibiting antimicrobial properties.
  • Pyrazolo[3,4-d]pyrimidine Core : This heterocyclic structure is frequently associated with kinase inhibition, which can lead to anticancer effects by disrupting cell signaling pathways involved in proliferation and survival.
  • Chlorophenyl Group : The presence of a chlorophenyl group enhances lipophilicity, potentially improving absorption and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. Analogous compounds have demonstrated activity against several cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds derived from similar structures have shown IC50 values ranging from 0.2 to 1.7 µM against MCF-7 cells .
  • A549 (Lung Cancer) : Significant growth inhibition has been reported with IC50 values comparable to standard chemotherapeutics .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Evaluation :
    • A study examined the antiproliferative effects of various pyrazolopyrimidine derivatives on cancer cell lines, revealing promising results for compounds with structural similarities to this compound .
  • Kinase Inhibition :
    • Research focusing on pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell cycle regulation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The pyrazolo[3,4-d]pyrimidine core is associated with inhibiting bacterial growth by targeting essential enzymes involved in cell wall synthesis and metabolic processes.
  • Case Study : A study demonstrated that derivatives of pyrazolo compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Mechanism of Action : The presence of the piperazine moiety is thought to enhance the compound's ability to modulate neurotransmitter pathways, which can influence cancer cell proliferation.
  • Cell Line Studies :
    • In vitro evaluations against breast cancer (MCF-7) and lung cancer (A549) cell lines have shown promising results. Compounds derived from similar structures demonstrated IC50 values ranging from 0.2 to 1.7 µM for MCF-7 cells and comparable values for A549 cells, indicating significant growth inhibition .
  • Case Study : A specific study on related compounds found that they effectively inhibited the activity of key kinases involved in cancer progression, suggesting a pathway for developing targeted therapies .

Summary of Findings

The applications of this compound in scientific research highlight its potential as:

  • Antimicrobial Agent : Effective against various bacterial strains with low MIC values.
  • Anticancer Agent : Demonstrates significant activity against multiple cancer cell lines through mechanisms involving kinase inhibition.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share partial structural homology with the target molecule:

Compound Name/ID Core Structure Substituents/Modifications Biological Activity Synthesis Method
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl, acetylpiperazine ethyl carboxylate Potential antitumor activity Likely coupling/condensation
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-One (Compound 5, ) Pyrazole Trifluoromethylphenyl, piperazine-butanoic acid Unspecified (likely CNS-targeted) Coupling of arylpiperazine with acid
3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-6(7H)-One (Compound 2, ) Pyrazolo[3,4-b]pyridinone 4-Chlorophenyl, phenyl Anticancer screening candidate Reflux in acetic acid
2-(1-(4-Amino-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-Phenyl-4H-Chromen-4-One () Pyrazolo[3,4-d]pyrimidin-4-amine Chromenone, fluoro, phenyl Kinase inhibition potential Multi-step substitution
Ethyl 4-[2-(4-Chlorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl]Piperazine-1-Carboxylate () Triazolo[1,5-a]pyrimidine 4-Chlorophenyl, methyl, piperazine-carboxylate Unspecified (structural analogue) Condensation reactions

Structural Similarity Analysis

  • Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidinone core in the target compound distinguishes it from pyrazolo[3,4-b]pyridinones (e.g., Compound 2, ) and triazolo-pyrimidines (e.g., ). These variations alter electronic properties and binding affinities.
  • Substituent Effects: The 4-chlorophenyl group in the target compound and Compound 2 () contrasts with trifluoromethylphenyl (Compound 5, ) and phenyl () groups. Chlorine’s electronegativity may improve target binding compared to bulkier substituents. The acetylpiperazine ethyl carboxylate side chain in the target compound is structurally distinct from the butanone-linked piperazine in Compound 5 (), impacting conformational flexibility and hydrogen-bonding capacity.
  • Synthetic Routes :

    • Reflux in acetic acid (Compound 2, ) vs. coupling reactions (Compound 5, ) highlights divergent strategies for heterocyclic assembly.

Quantitative Similarity Metrics

  • Tanimoto Coefficients: Using binary fingerprints, the target compound and triazolo-pyrimidine () may exhibit moderate similarity (~0.6–0.7) due to shared piperazine-carboxylate and chlorophenyl groups. In contrast, pyrazolo-pyridinones () would score lower (~0.4–0.5) due to core differences .
  • Graph-Based Comparison: Subgraph matching reveals the pyrazolo[3,4-d]pyrimidinone core as a critical commonality with Example 29 (), despite divergent side chains. This method’s accuracy is superior to fingerprints for detecting scaffold conservation .

Pharmacological and Computational Insights

  • Biological Activity: Pyrazolo[3,4-d]pyrimidinones are established kinase inhibitors and antitumor agents . The 4-oxo group in the target compound may mimic ATP’s phosphate moiety, whereas amino-substituted analogues (e.g., ) could target nucleotide-binding pockets differently.

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